Product packaging for 7-Methylquinoline(Cat. No.:CAS No. 612-60-2)

7-Methylquinoline

Cat. No.: B044030
CAS No.: 612-60-2
M. Wt: 143.18 g/mol
InChI Key: KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Description

7-Methylquinoline is a versatile heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry and materials science. Its core structure, a quinoline ring methylated at the 7-position, is a key building block for synthesizing a wide array of biologically active molecules. Researchers utilize this compound in the development of potential pharmaceuticals, including antimicrobial, anticancer, and anti-malarial agents, owing to its ability to interact with various enzymatic targets. Beyond therapeutic applications, this compound is a fundamental precursor in the synthesis of advanced materials, such as ligands for metal-organic frameworks (MOFs) and electron-transporting layers in organic light-emitting diodes (OLEDs). Its electronic properties and coordination chemistry make it invaluable for creating functional materials with tailored characteristics. Available in high purity, our this compound is supplied to ensure consistent and reliable performance in your synthetic and investigative workflows, supporting innovation across chemical biology and materials research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N B044030 7-Methylquinoline CAS No. 612-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3
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InChI Key

KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1
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Molecular Formula

C10H9N
Record name 7-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID5025657
Record name 7-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS]
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Boiling Point

484.7 to 486.5 °F at 760 mmHg (NTP, 1992)
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Flash Point

230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

612-60-2
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Melting Point

95 to 100 °F (NTP, 1992)
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Advanced Synthetic Methodologies for 7 Methylquinoline and Its Derivatives

Classical and Contemporary Synthesis Approaches

The construction of the 7-methylquinoline core and its subsequent functionalization rely on a combination of historical name reactions and modern synthetic innovations. These methods provide pathways to a diverse range of derivatives with varied substitution patterns.

Skraup Synthesis and Modified Methodologies for this compound Preparation

The Skraup synthesis is a classic and enduring method for preparing quinolines. The synthesis of this compound via this route typically involves the reaction of m-toluidine (B57737) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as m-nitrobenzene sulfonate. brieflands.comsemanticscholar.org A significant challenge in this reaction is the issue of regioselectivity. The cyclization of the intermediate derived from m-toluidine can occur at two different positions on the aniline (B41778) ring, leading to a mixture of the desired this compound and the isomeric 5-methylquinoline (B1294701). brieflands.com

Research has shown that this process yields a mixture of 7- and 5-methylquinoline, often in a 2:1 ratio. brieflands.comsemanticscholar.org The reaction is highly exothermic and requires careful temperature control to manage its often-violent nature. brieflands.com Modifications to the classical Skraup procedure aim to improve safety, yield, and selectivity, though the formation of isomeric mixtures often necessitates purification steps if a single isomer is required. brieflands.com

Table 1: Skraup Synthesis of this compound
ReactantsReagents/ConditionsProductsKey Findings
m-Toluidine, GlycerolH₂SO₄, m-Nitrobenzene sulfonate (oxidizing agent), Heat (reflux ~150°C)This compound and 5-MethylquinolineForms an isomeric mixture, typically in a 2:1 ratio. brieflands.comsemanticscholar.org The reaction is exothermic and requires careful control. brieflands.com

Multi-Component Reactions and Heterocycle Annulation Strategies

Beyond the Skraup synthesis, several other named reactions provide versatile routes to the quinoline (B57606) core. These methods, often involving multi-component reactions or specific annulation strategies, offer alternative pathways that can provide different substitution patterns or milder reaction conditions.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. For the synthesis of this compound derivatives, m-toluidine would be reacted with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst. Like the Skraup reaction, it can also lead to mixtures of isomers.

Combes Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. To produce a this compound derivative, m-toluidine is condensed with a suitable β-diketone, followed by an acid-catalyzed ring closure. The regioselectivity of the cyclization is a key consideration, influenced by steric and electronic factors of the substituents.

Friedländer Synthesis: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a this compound derivative via this route, one would typically start with 2-amino-4-methylbenzaldehyde (B1282652) or a related ketone. This method offers high regioselectivity as the substitution pattern is defined by the starting materials.

Regioselective Functionalization Strategies for Quinoline Derivatives

The functionalization of a pre-formed quinoline ring is a powerful strategy for synthesizing diverse derivatives. The inherent electronic properties of the quinoline system, combined with the directing effects of existing substituents like the methyl group at C7, govern the regioselectivity of these reactions. In electrophilic substitution reactions (such as nitration or halogenation), the reaction occurs on the electron-rich benzene (B151609) ring. The activating, ortho-, para-directing methyl group at C7, along with the deactivating effect of the protonated pyridine (B92270) ring under acidic conditions, primarily directs incoming electrophiles to the C5 and C8 positions. brieflands.comstackexchange.com

Modern methods involving transition-metal-catalyzed C-H activation have emerged as highly attractive strategies for the site-selective functionalization of quinolines, offering novel and efficient routes to previously inaccessible derivatives. mdpi.comnih.gov Directed metalation, where a directing group guides a metal to a specific C-H bond for functionalization, is another powerful tool for achieving high regioselectivity. nih.govworktribe.com For instance, an 8-amino group can direct halogenation specifically to the C5 position. rsc.org

Synthesis of Halogenated this compound Derivatives

Halogenated quinolines are important precursors in medicinal chemistry. The synthesis of halogenated this compound derivatives can be achieved through several routes. Direct electrophilic halogenation of this compound is expected to substitute at the C5 and/or C8 positions due to the directing influence of the C7-methyl group.

Alternatively, functionalization can be achieved through metal-assisted strategies. For example, the magnesiation of chloro-substituted quinolines using mixed lithium-magnesium reagents, followed by reaction with various electrophiles, allows for the introduction of functional groups at specific positions. durham.ac.uk A metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has also been developed, showcasing an economical and regioselective method. rsc.org

Synthesis of Oxygenated this compound Derivatives (e.g., 4-Hydroxy-7-methylquinolin-2(1H)-one)

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is often accomplished using the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com For the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, the reaction can proceed via the heating of 3-methoxyacetoacetanilide with concentrated sulfuric acid. niscpr.res.in Another approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative. researchgate.net These reactions typically require high temperatures to facilitate the thermal cyclization step. nih.gov Microwave-assisted methods have been shown to be an efficient alternative for the synthesis of these compounds. niscpr.res.in

Table 2: Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one
PrecursorReagents/ConditionsProductReference
3-MethoxyacetoacetanilideConc. H₂SO₄, Heat (70-100°C)7-Hydroxy-4-methylquinolin-2(1H)-one niscpr.res.in

Synthesis of Nitro-Substituted this compound Derivatives (e.g., 7-Methyl-8-nitroquinoline)

The nitration of this compound provides a prime example of regioselective electrophilic aromatic substitution. When this compound is treated with a nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid, the nitration occurs selectively at the C8 position. brieflands.comchemister.ru The C7-methyl group is an activating ortho-, para-director. The C8 position is ortho to the methyl group and is therefore highly activated towards electrophilic attack. brieflands.com

A particularly efficient method involves the nitration of the crude isomeric mixture of 7- and 5-methylquinoline obtained from the Skraup synthesis. This procedure selectively yields 7-methyl-8-nitroquinoline (B1293703) as a pure product, which can be easily separated, avoiding the need for a difficult purification of the initial methylquinoline isomers. brieflands.comsemanticscholar.org This two-step process from m-toluidine represents a highly efficient route to pure 7-methyl-8-nitroquinoline. brieflands.com

Table 3: Selective Nitration of this compound
ReactantReagents/ConditionsProductYieldKey Findings
This compound (or mixture with 5-methylquinoline)Fuming HNO₃, H₂SO₄, -5°C to RT7-Methyl-8-nitroquinolineExcellent (>99% from this compound)Highly regioselective reaction at the C8 position, ortho to the activating methyl group. brieflands.comchemister.ru Allows for selective synthesis from an isomeric mixture. brieflands.comsemanticscholar.org

Synthesis of Ferrocenyl-Substituted this compound Derivatives

The incorporation of a ferrocene (B1249389) moiety into the quinoline structure can yield novel derivatives with potentially enhanced biological or material properties. metu.edu.tr A notable advancement in this area is the one-pot synthesis of ferrocenyl-substituted quinolines, including 2-ferrocenyl-7-methylquinoline. metu.edu.trresearchgate.net This methodology involves a molecular iodine-catalyzed reaction between ferrocenylimines and enolizable aldehydes. metu.edu.trmetu.edu.tr

The reaction mechanism proceeds through several steps. Initially, an enol, generated in situ from an aldehyde, undergoes a nucleophilic addition to a ferrocenylimine. researchgate.netmetu.edu.tr This step forms a β-anilinopropionaldehyde intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to yield a dihydroquinoline derivative. metu.edu.tr The final ferrocenyl quinoline product is obtained through subsequent dehydration and aerobic oxidation. researchgate.netmetu.edu.tr This one-pot method is considered versatile and practical due to the ready availability of the starting ferrocenylimines and aldehydes. metu.edu.tr

Using this approach, researchers have successfully synthesized a range of 2-ferrocenylquinoline derivatives. metu.edu.tr

Table 1: Examples of Synthesized Ferrocenyl-Substituted Quinolines

Compound Name Starting Ferrocenylimine Starting Aldehyde
2-ferrocenyl-7-methylquinoline Ferrocenylimine from ferrocenecarboxaldehyde and m-toluidine Acetaldehyde (or equivalent)
2-ferrocenyl-3,7-dimethylquinoline Ferrocenylimine from ferrocenecarboxaldehyde and m-toluidine Propionaldehyde (or equivalent)
2-ferrocenylquinoline Ferrocenylimine from ferrocenecarboxaldehyde and aniline Acetaldehyde (or equivalent)
6-chloro-2-ferrocenylquinoline Ferrocenylimine from ferrocenecarboxaldehyde and p-chloroaniline Acetaldehyde (or equivalent)

This table is based on the synthetic methodology described in the research. metu.edu.tr

Green Chemistry Principles in this compound Synthesis

Traditional methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, including strong acids, high temperatures, and the use of hazardous oxidizing agents or solvents. brieflands.comacs.org In response, significant research has focused on developing environmentally benign alternatives that align with the principles of green chemistry. acs.orgacs.org

A primary focus of green quinoline synthesis is the replacement of hazardous reagents and solvents with more sustainable options. acs.orgacs.org This includes the use of water or ethanol (B145695) as green solvents, employing milder energy sources like microwave irradiation, and developing efficient, recyclable catalysts. nih.govmdpi.comresearchgate.net

Nanocatalysis has emerged as a particularly effective strategy. acs.orgnih.gov Various nanocatalysts, often with magnetic properties for easy recovery, have been developed to facilitate quinoline synthesis under milder conditions. nih.gov For instance, magnetic nanoparticles (MNPs) such as Fe₃O₄, functionalized with acidic groups, have been used to catalyze the Friedländer annulation and other quinoline-forming reactions, often in solvent-free conditions or in green solvents like water or ethanol. nih.gov These catalysts offer high surface area and activity, allowing for lower reaction temperatures, shorter reaction times, and high product yields. nih.gov Furthermore, their magnetic nature permits simple separation from the reaction mixture using an external magnet, enabling multiple reuse cycles with minimal loss of activity. nih.gov

Ionic liquids (ILs) have also been investigated as green catalysts and reaction media. mdpi.comresearchgate.net Brønsted acidic ionic liquids can effectively catalyze the Friedländer reaction, offering advantages such as high efficiency, short reaction times, solvent-free conditions, and catalyst recyclability. mdpi.com

Table 2: Selected Green Catalytic Systems for Quinoline Synthesis

Catalytic System Reaction Type Key Green Features
Fe₃O₄@urea/HITh-SO₃H MNPs Friedländer-type Solvent-free conditions, catalyst is magnetically recoverable and reusable. nih.gov
Fe₃O₄-IL-HSO₄ Friedländer Annulation Solvent-free conditions, Brønsted acidic ionic liquid on a magnetic support. nih.gov
[bmim]HSO₄ Friedländer Synthesis Substoichiometric ionic liquid catalyst, solvent-free, short reaction time. mdpi.com
L-proline Knoevenagel Condensation Green catalyst, efficient under microwave irradiation, reducing time and increasing yield. researchgate.net

The selection of starting materials is a cornerstone of green chemistry. The classic Skraup synthesis of this compound utilizes m-toluidine and glycerol. brieflands.com Glycerol is a particularly noteworthy sustainable feedstock as it is a major byproduct of biodiesel production. kit.edu Utilizing this surplus chemical adds economic and environmental value to the biodiesel industry.

A significant challenge in the synthesis of this compound from m-toluidine is the concurrent formation of the 5-methylquinoline isomer. brieflands.com Gas chromatography studies have shown that the Skraup reaction with m-toluidine yields a mixture containing approximately 60% of the desired this compound and 40% of 5-methylquinoline. brieflands.com This necessitates effective by-product management, which involves either developing more selective synthetic routes or implementing efficient separation techniques to isolate the pure 7-isomer. One reported strategy involves proceeding with the isomeric mixture to a subsequent reaction, such as nitration, where the desired 7-methyl-8-nitroquinoline can be selectively formed and then isolated in high yield. brieflands.com

Industrial-Scale Synthetic Routes and Process Optimization

Translating a laboratory synthesis to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and high yield. The Skraup synthesis, a common route to quinolines like this compound, is notoriously vigorous and exothermic, presenting significant safety challenges on a large scale. google.com Careful control of reagent addition rates and temperature is critical to prevent runaway reactions. google.com

Process optimization for quinoline synthesis involves the systematic study of various parameters. researchgate.net Key variables that are typically optimized include:

Temperature and Reaction Time: Finding the optimal temperature profile is crucial. For instance, studies on similar syntheses have shown that increasing the reaction temperature can significantly reduce the required reaction time from several hours to just one hour. researchgate.net

Reactant Ratios and Concentrations: Adjusting the molar ratios of reactants and the concentration of catalysts (e.g., sulfuric acid) can maximize the yield of the desired product while minimizing by-products. researchgate.net

Catalyst/Oxidant Selection: While the classic Skraup reaction uses an oxidizing agent like m-nitrobenzenesulfonate, alternative methods like the Doebner-Miller reaction may use different oxidants. brieflands.comgoogle.com An improved process for the related 7-chloroquinaldine uses p-chloranil as an oxidant in a non-aqueous medium, which improves yield and simplifies product isolation. google.com

Workup and Purification: Industrial processes favor simple and efficient isolation procedures. This can involve optimizing crystallization conditions, such as the choice of solvent/anti-solvent systems and cooling rates, to control particle size and purity. researchgate.netgoogle.com For example, crystallizing the product as a salt (e.g., hydrochloride salt) can be an effective purification strategy. google.com

For large-scale production, there is often a preference for simple, inexpensive reagents over complex, multi-step catalytic systems that may be favored in academic research. nih.gov Therefore, optimizing traditional routes like the Skraup or Doebner-von Miller reactions often remains the most economically viable approach for the industrial synthesis of compounds like this compound.

Table of Mentioned Compounds

Compound Name
This compound
2-ferrocenyl-7-methylquinoline
2-ferrocenyl-3,7-dimethylquinoline
Ferrocene
Ferrocenecarboxaldehyde
m-toluidine
Acetaldehyde
Propionaldehyde
Aniline
2-ferrocenylquinoline
6-chloro-2-ferrocenylquinoline
6-bromo-2-ferrocenylquinoline
β-anilinopropionaldehyde
Dihydroquinoline
Glycerol
5-methylquinoline
7-methyl-8-nitroquinoline
m-nitrobenzenesulfonate
Sulfuric acid
p-chloranil
7-chloroquinaldine
Water
Ethanol
Hydrogen peroxide
Iron(III) chloride
L-proline

Mechanistic Investigations and Chemical Reactivity of 7 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline system is electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. nih.gov Electrophilic substitution typically occurs on the electron-rich benzene (B151609) ring, while nucleophilic substitution is favored on the pyridine (B92270) ring. nih.goviipseries.org

Site-Selective Bromination and Nitration Studies

Electrophilic substitution reactions on the 7-methylquinoline scaffold are directed by the existing substituents. The methyl group is an activating group, while the nitrogen atom in the quinoline ring is deactivating, especially under acidic conditions where it becomes protonated. stackexchange.com

Nitration: The nitration of this compound demonstrates high regioselectivity. When a mixture of 7- and 5-methylquinoline (B1294701) is subjected to nitration using fuming nitric acid in concentrated sulfuric acid, the reaction selectively yields 7-methyl-8-nitroquinoline (B1293703). brieflands.com This outcome suggests that the C-8 position is the most favorable site for electrophilic attack in this compound, likely influenced by the directing effect of the methyl group and the deactivation of the pyridine ring. brieflands.com

Bromination: The halogenation of quinoline derivatives is a key method for creating functionalized scaffolds. While specific studies on the comprehensive bromination of this compound are not extensively detailed in the provided results, the synthesis of 3-bromo-7-methylquinoline (B3192911) is achieved through the electrophilic bromination of this compound. This can be carried out using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetic acid.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated quinolines are excellent substrates for these transformations. nih.govchemistry.coach The Suzuki-Miyaura coupling, which involves a palladium catalyst and an organoboron reagent, is a widely used method.

A halogenated derivative, such as 3-bromo-7-methylquinoline, can serve as a precursor in these reactions. The bromine atom acts as a leaving group, allowing for the introduction of various aryl or other organic moieties at the C-3 position through palladium-catalyzed coupling with corresponding boronic acids. This versatility makes it a valuable intermediate for synthesizing more complex molecules.

Oxidative Transformations of the Methyl Group and Quinoline Nucleus

The oxidation of this compound can proceed at either the methyl group or the quinoline nucleus, depending on the chosen reagent and reaction conditions.

Oxidation of the Methyl Group: The benzylic position of the methyl group can be oxidized to a carboxylic acid. However, strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄), which are typically used to oxidize benzylic methyl groups, can also attack and degrade the electron-rich double bonds of the quinoline ring system. youtube.com A more controlled, multi-step strategy can achieve the desired transformation. This involves converting the methyl group to a trihalomethyl group (e.g., -CBr₃), which can then be hydrolyzed to a carboxylic acid. youtube.com

Oxidation of the Quinoline Nucleus: The quinoline ring itself can undergo oxidative transformation. The Povarov reaction, which produces tetrahydroquinoline derivatives, is often followed by an oxidation step to generate the aromatic quinoline core. nih.gov Reagents like manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this aromatization process. nih.gov In the context of microbial metabolism, Desulfobacterium indolicum has been shown to transform this compound, although the transformation was incomplete. researchgate.net

Reductive Pathways and Hydrogenation Studies

The reduction of the quinoline ring system can lead to partially or fully saturated products, which are valuable in chemical synthesis. rsc.org

Selective Hydrogenation: Catalytic hydrogenation of quinoline and its derivatives typically occurs preferentially at the nitrogen-containing heterocyclic ring. rsc.orgacs.org For instance, studies on the hydrogenation of 8-methylquinoline (B175542) over a Ruthenium on Aluminum Oxide (Ru/Al₂O₃) catalyst show that the reaction proceeds to selectively form 1,2,3,4-tetrahydro-8-methylquinoline. rsc.org It is established that the initial quinoline compound adsorbs more strongly to the catalyst surface than its partially hydrogenated product, which can sometimes hinder further reduction to decahydroquinoline. rsc.org Similarly, gold-based catalysts have demonstrated high regioselectivity in hydrogenating the heterocyclic ring of various quinolines under mild conditions. acs.org Non-noble metal catalysts based on manganese have also been developed for the hydrogenation of quinolines at room temperature. catalysis.de

The table below summarizes the conditions and outcomes for the hydrogenation of a related methylquinoline.

ReactantCatalystSolventTemperature (°C)Pressure (MPa)Primary ProductReference
8-MethylquinolineRu/Al₂O₃Dioxane160-18071,2,3,4-Tetrahydro-8-methylquinoline rsc.org
8-MethylquinolineRu/Al₂O₃Ethanol (B145695)1607Decahydro-8-methylquinoline rsc.org
QuinolineAu/HSA-TiO₂Toluene2521,2,3,4-Tetrahydroquinoline acs.org

Metal-Catalyzed C-H Activation and Functionalization

Direct C-H bond functionalization is an atom-economical strategy for modifying organic molecules. csic.es The quinoline scaffold, particularly at the C-8 methyl group, has been a focus of such studies due to the directing effect of the nitrogen atom, which can chelate to a metal center. nih.gov

Systematic studies on various methylquinolines using a specific rhodium(I) complex have revealed distinct patterns of C-H activation. csic.esnih.govacs.org For this compound, the methyl group at the C-7 position directs the C-H bond activation exclusively to the C-4 position of the quinoline ring. csic.esnih.govacs.org This contrasts with other isomers; for example, 3-methylquinoline (B29099) is activated at the C-2 position. csic.esnih.govacs.org This selective activation leads to the quantitative formation of a rhodium(I)-(4-quinolinyl) species, which can be isolated and used for further functionalization. nih.govacs.org

The table below details the regioselective C-H activation of various methylquinolines by a rhodium complex.

SubstrateRhodium ComplexActivated PositionProduct TypeReference
This compoundRhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-4Rhodium(I)-(4-quinolinyl) csic.esnih.govacs.org
2-Methylquinoline (B7769805)RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-4Rhodium(I)-(4-quinolinyl) csic.esnih.govacs.org
6-Methylquinoline (B44275)RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-4Rhodium(I)-(4-quinolinyl) csic.esnih.govacs.org
3-MethylquinolineRhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-2Rhodium(I)-(2-quinolinyl) csic.esnih.govacs.org
5-MethylquinolineRhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}C-2Rhodium(I)-(2-quinolinyl) csic.esnih.govacs.org

Photochemical Rearrangements of this compound N-Oxides

The photochemistry of quinoline N-oxides has been a subject of interest, leading to various rearrangements and functionalizations. While extensive studies specifically detailing the photochemical rearrangements of this compound N-oxide are not prominent in the provided search results, the general reactivity of substituted quinoline N-oxides can provide insight. For example, copper-catalyzed C2 carbamoylation of quinoline N-oxides has been reported, although derivatives like 6-methylquinoline N-oxide were found to be unreactive under the specified conditions, suggesting a sensitivity to the substituent's position. mdpi.com Further research is required to fully elucidate the specific photochemical pathways available to the this compound N-oxide isomer.

Condensation Reactions and Schiff Base Formation

The reactivity of methylquinolines in condensation reactions is highly dependent on the position of the methyl group. Methyl groups at the 2- (quinaldine) and 4- (lepidine) positions are activated by the adjacent nitrogen atom, which increases the acidity of the methyl protons. This facilitates their removal and allows the resulting carbanion to act as a nucleophile, readily condensing with aldehydes and ketones.

A classic example is the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride, which proceeds through a multi-step mechanism involving addition, esterification, and elimination to form trans-β-(2-quinolyl)styrenes. rsc.org The addition step is rate-determining and is accelerated by electron-withdrawing groups on the aldehyde. rsc.org

In contrast, the methyl group of this compound lacks this direct electronic activation from the ring nitrogen. Consequently, it does not typically participate in such condensation reactions. Instead, Schiff base formation involving the this compound scaffold requires prior functionalization of the quinoline ring with a reactive group, such as an amine or an aldehyde. These derivatives can then undergo standard condensation reactions to form the characteristic imine or azomethine (-C=N-) linkage of a Schiff base. bepls.comiosrjournals.org

The general mechanism for Schiff base formation involves the nucleophilic attack of a primary amine on a carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.orgacs.org This intermediate then dehydrates, often under acid or base catalysis, to yield the final Schiff base. iosrjournals.org

Several studies report the synthesis of Schiff bases using functionalized this compound derivatives. For instance, new Schiff bases and their metal complexes have been synthesized from starting materials like 2-hydroxy-7-methylquinolin-3-carbaldehyde and quinolin-7-amine. bepls.comresearchgate.net

Table 1: Examples of Condensation Reactions Involving Functionalized this compound Derivatives This table is interactive. Click on the headers to sort the data.

Starting this compound Derivative Reactant Reaction Type Product Class Ref
2-hydroxy-7-methylquinolin-3-carbaldehyde 4-methylbenzene sulfonohydrazide Condensation Schiff Base Ligand researchgate.net
Quinolin-7-amine Aromatic Aldehydes Condensation Schiff Bases bepls.com
2-chloro-8-methylquinoline-3-carbaldehyde Substituted Anilines Condensation Methanimines (Schiff Bases) nih.gov

Intramolecular Hydrogen Transfer Mechanisms

Intramolecular hydrogen transfer (IHT) is a significant phenomenon in certain substituted quinolines, but it is not a characteristic feature of this compound itself. The process typically requires a specific molecular geometry and the presence of both a hydrogen-donating group (e.g., -OH or -NHR) and a hydrogen-accepting site (the quinoline nitrogen) that can come into proximity. nih.gov

The most studied form of IHT in the quinoline family is excited-state intramolecular proton transfer (ESIPT). This process is well-documented for 7-hydroxyquinoline (B1418103), where, upon photoexcitation, a proton is transferred from the hydroxyl group at position 7 to the nitrogen atom at position 1. osti.gov This long-range transfer is often facilitated by a "molecular crane"—a substituent at position 8 that helps to bridge the distance for the proton exchange. osti.gov The methyl group in this compound cannot serve this function, and the molecule lacks the necessary acidic proton donor (like a hydroxyl group) for such a transfer to occur.

While direct IHT from the methyl group is not observed, the C-H bonds of the this compound ring system can be activated by transition metals. Studies involving rhodium complexes have shown that the C-H bonds of the quinoline ring can be selectively broken and functionalized. nih.govacs.org For this compound, this rhodium-promoted C-H activation occurs selectively at the C4 position of the quinoline ring. nih.govacs.org This type of reaction is a metal-catalyzed bond activation rather than a spontaneous or photoinduced intramolecular hydrogen transfer. nih.govnih.gov

Computational studies on more complex quinoline-containing alkaloids, such as quinine (B1679958) and quinidine, have identified the possibility of stable conformers that feature intramolecular hydrogen bonds between different functional groups on the molecule's appended structural moieties. mdpi.comnih.gov However, this relates to conformational stability through hydrogen bonding rather than a dynamic proton transfer mechanism within the fundamental this compound scaffold.


Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 7-Methylquinoline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete molecular framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The spectrum displays distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (spin-spin splitting) reveal adjacent proton relationships.

The aromatic region of the spectrum is complex due to the fused ring system. The protons on the pyridine (B92270) ring (H2, H3, H4) and the benzene (B151609) ring (H5, H6, H8) exhibit characteristic chemical shifts and coupling constants. The methyl group at the C7 position typically appears as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8Doublet of Doublets
H-3~7.3Doublet of Doublets
H-4~8.0Doublet
H-5~7.9Doublet
H-6~7.3Doublet of Doublets
H-8~7.6Singlet
CH₃~2.5Singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the this compound structure. chemicalbook.com This technique is crucial for confirming the carbon skeleton of the molecule. The spectrum will show ten distinct signals corresponding to the ten carbon atoms of this compound.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the aromatic rings appear in the downfield region (typically 120-150 ppm), while the methyl carbon appears in the upfield region. A study on quinoline and various methylquinolines provided detailed assignments for the ¹³C chemical shifts. publish.csiro.au The substituent effect of the methyl group influences the chemical shifts of the nearby carbon atoms, particularly C7, C6, and C8. publish.csiro.au

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon AtomApproximate Chemical Shift (δ, ppm)
C-2~150
C-3~121
C-4~136
C-4a~148
C-5~129
C-6~127
C-7~138
C-8~128
C-8a~126
CH₃~21

Note: These are approximate values. The assignments are based on general knowledge and data from related compounds. publish.csiro.au

For derivatives of this compound that contain other NMR-active nuclei (heteroatoms) such as fluorine (¹⁹F) or nitrogen (¹⁵N), multinuclear NMR provides invaluable structural information. For instance, in a compound like 7-fluoro-2-methylquinoline, ¹⁹F NMR spectroscopy would show a signal whose chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would confirm the position of the fluorine atom on the quinoline ring. chemicalbook.comchemicalbook.com Similarly, ¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can directly probe the electronic environment of the nitrogen atom in the quinoline ring, which is sensitive to substitution and molecular interactions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to assess the purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is highly effective for analyzing volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a GC column. madison-proceedings.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each.

For this compound, the GC will show a retention time characteristic of the compound under the specific analytical conditions. researchgate.net The mass spectrometer will then generate a spectrum featuring a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (143.19 g/mol ). nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation and serves as a fingerprint for the molecule. nist.gov

Table 3: Key Mass Spectrometry Data for this compound from Electron Ionization (EI-MS)

m/zInterpretationRelative Intensity
143Molecular Ion [M]⁺High
142[M-H]⁺Moderate
115[M-H-HCN]⁺ or [M-C₂H₂]⁺Moderate to High

Source: Data compiled from NIST Mass Spectrometry Data Center. nist.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). olonspa.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₀H₉N), HRMS can distinguish its mass from other molecules that might have the same nominal mass but a different elemental formula. This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown impurities in a sample. olonspa.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉N
Calculated Exact Mass143.0735
Observed Exact Mass (Typical)143.073x

Note: The observed exact mass in an HRMS experiment should closely match the calculated exact mass, providing strong evidence for the assigned molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic transitions.

IR spectroscopy identifies the functional groups and bonding arrangements within the molecule. For quinoline derivatives, characteristic absorption bands reveal the presence of specific structural features. For instance, C-H stretching vibrations in the aromatic rings typically appear around 3000 cm⁻¹. The analysis of the full IR spectrum allows for a detailed fingerprint of the molecule, confirming the presence of the quinoline core and the methyl substituent.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from ground states to higher energy states. libretexts.org These electronic transitions are characteristic of the molecule's conjugated π-electron system. gsu.edu The UV-Vis spectrum of a molecule is influenced by its structure and the surrounding environment. Studies on quinoline derivatives show absorption maxima in the range of 280 to 510 nm. researchgate.net The specific wavelengths and intensities of absorption are key parameters derived from these analyses. nih.gov

Table 1: Representative Spectroscopic Data for Quinoline Derivatives

This table presents typical data obtained from spectroscopic analyses of quinoline derivatives to illustrate the application of these methods.

Analysis Type Feature Typical Wavenumber/Wavelength Reference
IR Spectroscopy Aromatic C-H Stretching ~3000 cm⁻¹
IR Spectroscopy Ring Skeletal Stretching 1600-1430 cm⁻¹ ijmra.us

| UV-Vis Spectroscopy | π-π* Transition | 280-510 nm | researchgate.net |

Solvatochromic UV-Vis Absorption Investigations

Solvatochromism describes the change in a substance's color, or more specifically its absorption or emission spectra, when dissolved in different solvents. chemrxiv.org This phenomenon is a powerful tool for investigating the electronic structure of a molecule and its interactions with the solvent. Investigations into quinoline derivatives reveal that solvent polarity can significantly shift the UV-Vis absorption maxima. researchgate.netacs.org

This shift occurs because a change in solvent polarity can alter the energy difference between the ground state and the excited state of the molecule. For example, in a study of hydroxyquinolines, it was observed that the excited state dipole moments were larger than the ground state dipole moments, indicating that the excited state is more polar. researchgate.net As solvent polarity increases, it can stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. researchgate.netresearchgate.net Such studies provide critical information on the change in dipole moment upon electronic excitation and the nature of solute-solvent interactions. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Quinoline Derivative

Data for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate illustrates typical crystallographic parameters obtained from XRD studies. mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2345
b (Å) 14.5678
c (Å) 8.3456
**β (°) ** 109.456

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules like this compound. CV measures the current response of a compound to a cycling potential sweep, providing information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions. ajrconline.org

Studies on various quinoline derivatives demonstrate the utility of this technique. For example, the electrochemical behavior of certain quinolinecarbaldehydes has been investigated, revealing a strong correlation between the chemical structure and the resulting oxidation and reduction potentials. mdpi.com In some cases, the reduction process for quinoline compounds has been shown to be diffusion-controlled and irreversible, with peak potentials shifting based on factors like pH and scan rate. ajrconline.org The electrochemical oxidation of a polymer containing phenylquinoline units was found to be reversible and accompanied by a distinct color change (electrochromism). utexas.edu These characterizations are vital for applications in sensors, electronic devices, and electro-organic synthesis. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This procedure is essential for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity.

For this compound, the molecular formula is C₁₀H₉N. biosynth.comchemimpex.com The expected elemental composition can be calculated from its molecular weight (143.19 g/mol ). biosynth.comchemimpex.com In synthetic chemistry research, the experimental results from an elemental analyzer are compared against these theoretical values. For example, in the synthesis of various this compound derivatives, researchers report the "calculated" and "found" percentages for C, H, and N. mdpi.com A close agreement between these values, typically within ±0.4%, provides strong evidence that the target compound has been successfully synthesized with high purity. researchgate.netmdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉N)

Element Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percent (%)
Carbon (C) 12.011 10 120.11 83.89%
Hydrogen (H) 1.008 9 9.072 6.34%
Nitrogen (N) 14.007 1 14.007 9.78%

| Total | | | 143.19 | 100.00% |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior.

The thermal properties of metal complexes involving quinoline ligands have been investigated using TGA. ijmra.usdoaj.org In these studies, the TGA curve shows the temperature ranges over which the compound is stable and the temperatures at which it begins to decompose. The thermogram provides quantitative information on the percentage of weight loss at each decomposition step. ijmra.us For example, the TGA of a Co(II)/pyrazole complex showed a three-step decomposition process, while the free ligand decomposed in a single step. mdpi.com This information is critical for understanding the thermal limits of materials and for evaluating the kinetic parameters of their decomposition.

Theoretical and Computational Chemistry Studies of 7 Methylquinoline

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecules, offering a balance between computational cost and accuracy. q-chem.com It is based on the principle that the ground-state properties of a system can be determined from its electron density. aps.org For studying excited-state phenomena, Time-Dependent DFT (TD-DFT) is a widely used extension. nih.govrsc.org

Ground State Molecular Geometries and Electronic Structure

DFT calculations are employed to determine the optimized molecular geometry of quinoline (B57606) derivatives, providing precise information on bond lengths, bond angles, and dihedral angles in the electronic ground state. For instance, studies on related molecules like 2-, 4-, and 6-methylquinoline (B44275) have utilized DFT methods such as B3LYP with basis sets like 6-31++G(d,p) to compute their stable structures. researchgate.net Similar calculations on derivatives like 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC) have shown that the quinoline ring system maintains its planarity. dergi-fytronix.com

The electronic structure is analyzed through methods like Natural Bond Orbital (NBO) analysis, which investigates orbital interactions and charge distributions. dergi-fytronix.com In substituted quinolines, the introduction of a methyl group can alter the charge distribution across the molecule, influencing its reactivity and intermolecular interactions. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. dergi-fytronix.com

Excited State Properties and Spectroscopic Simulations

Time-Dependent DFT (TD-DFT) is the workhorse for investigating the properties of electronic excited states. rsc.orgrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in molecular geometry, and oscillator strengths, which relate to the intensity of electronic transitions.

For derivatives such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been used to analyze the electronic transitions and simulate the UV-Vis absorption spectrum. dergipark.org.tr The calculations can identify the specific molecular orbitals involved in the most significant electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr By comparing simulated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the photophysical properties of the molecule. nih.gov

Conformer Analysis and Energy Differences

Molecules with flexible components, such as substituent groups, can exist in multiple conformations. Computational methods are essential for identifying stable conformers and determining their relative energies. For the derivative 2-Chloro-7-Methylquinoline-3-Carbaldehyde, scanning the potential energy surface by rotating the aldehyde group revealed two stable conformers (cis and trans). dergipark.org.tr DFT calculations at the B3LYP/6-311++G(d,p) level determined that the trans conformer is more stable than the cis conformer. dergi-fytronix.comdergipark.org.tr The calculated energy difference, including zero-point vibrational energy (ZPVE), was found to be approximately 14.60 kJ mol⁻¹. dergipark.org.tr This information is critical for understanding the compound's behavior, as the population of each conformer at a given temperature depends on this energy difference.

PropertyConformer 1 (trans)Conformer 2 (cis)Reference
Relative Stability More StableLess Stable dergi-fytronix.comdergipark.org.tr
Energy Difference (ΔE+ZPV) 0 kJ mol⁻¹14.60 kJ mol⁻¹ dergipark.org.tr

Table 1: Conformational analysis data for 2-Chloro-7-Methylquinoline-3-Carbaldehyde.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net For the two conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated using DFT. The analysis showed that the electronic transition corresponding to the HOMO-LUMO energy gap was the S0→S2 transition for both conformers. dergipark.org.tr

PropertyConformer 1 (trans)Conformer 2 (cis)Reference
HOMO Energy -6.80 eV-6.87 eV dergipark.org.tr
LUMO Energy -2.26 eV-2.25 eV dergipark.org.tr
HOMO-LUMO Gap (ΔE) 4.54 eV4.62 eV dergipark.org.tr
Excitation Energy (S0→S2) 3.75 eV3.84 eV dergipark.org.tr

Table 2: Frontier Molecular Orbital energies for 2-Chloro-7-Methylquinoline-3-Carbaldehyde calculated via DFT.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 7-methylquinoline, MD simulations can provide detailed insights into its behavior in different solvent environments and its interactions with other molecules. nih.gov

A key application is the study of solvation. Simulations can reveal how solvent molecules arrange around the this compound solute, forming solvation shells. nih.gov By analyzing properties such as radial distribution functions and interaction energies, researchers can quantify the strength of interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent. nih.gov For example, MD simulations performed on the parent quinoline molecule to study its extraction from heptane (B126788) using a deep eutectic solvent showed that van der Waals interactions were dominant and that specific components of the solvent had favorable interactions with the quinoline. nih.govresearchgate.net Such studies are crucial for understanding solubility, partitioning behavior, and the influence of the solvent on chemical reactions and photophysical processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking

QSAR and molecular docking are computational techniques central to modern drug discovery and materials science, often applied to scaffolds like quinoline.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical values representing chemical properties like electronic, steric, and hydrophobic features) are calculated for a set of molecules. A mathematical model is then developed to correlate these descriptors with the observed activity (e.g., inhibitory concentration). nih.gov Although specific QSAR models for this compound were not identified, the methodology is broadly applied to quinoline derivatives to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent agents. nih.govnih.govqsartoolbox.org

Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound or its derivatives) when it binds to a second molecule (a receptor, typically a protein). pensoft.netphyschemres.org Docking simulations place the ligand into the active site of a protein and score the different binding poses based on intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov Numerous studies have used docking to investigate how complex quinoline derivatives bind to various biological targets, including HIV reverse transcriptase and cancer-related proteins. nih.govresearchgate.net These simulations provide a structural hypothesis for the molecule's mechanism of action and can explain why certain derivatives are more active than others. nih.govorientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. nih.govacs.orgnih.gov This analysis provides a quantitative description of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge transfer events. beilstein-journals.orgjocpr.com

In the context of this compound, while specific NBO studies are not extensively documented, analysis of closely related quinoline derivatives, such as 2-chloro-7-methylquinoline-3-carbaldehyde, offers valuable insights. elsevierpure.com For this compound, NBO analysis would focus on the interactions between the filled (donor) and empty (acceptor) orbitals. The key interactions would involve the delocalization of electron density from the π-orbitals of the quinoline ring system and the σ-bonds of the methyl group into the corresponding antibonding (π* and σ*) orbitals.

A crucial aspect of the NBO analysis for this compound is the examination of hyperconjugation. This involves the donation of electron density from the C-H σ-bonds of the methyl group into the antibonding π*-orbitals of the quinoline ring. This interaction contributes to the stabilization of the molecule and influences its electronic properties and reactivity. nih.govnih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a quantitative measure of their significance. beilstein-journals.orgnih.gov

The NBO analysis also provides information about the natural atomic charges and the hybridization of the atoms in this compound. The nitrogen atom is expected to have a significant negative charge due to its higher electronegativity, making it a nucleophilic center. The carbon atoms of the aromatic rings will exhibit varying charges depending on their position and the delocalization of the π-electrons.

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Substituted Quinoline

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C5-C6)π(C7-C8)22.1
σ(C-H)methylπ(C6-C7)ring5.2
LP(N)π(C1-C9)28.7

Note: The data in this table is illustrative and based on findings for substituted quinolines. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue signifies regions of positive potential (electron-poor). nih.govbeilstein-journals.org

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom, confirming its role as a primary site for electrophilic attack or coordination to metal ions. The fused aromatic rings would also exhibit negative potential, characteristic of π-electron systems. In contrast, the hydrogen atoms of the methyl group and the aromatic rings would be associated with regions of positive potential, making them susceptible to nucleophilic attack. elsevierpure.com

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nih.govnih.gov The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveal different types of interactions. nih.gov

In the case of this compound, RDG analysis would be instrumental in identifying weak interactions such as van der Waals forces, C-H···π interactions, and potential π-π stacking in dimers or larger aggregates. jocpr.comlibretexts.org These interactions are crucial for understanding the crystal packing and the behavior of the molecule in condensed phases. The RDG plot would show characteristic spikes at low electron densities, with the sign of λ₂ distinguishing between attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions. acs.orgfrontiersin.org

Table 2: Interpretation of MEP and RDG Analysis for this compound

AnalysisPredicted ObservationImplication
MEP Negative potential (red) around the nitrogen atom and π-system.Nucleophilic center, site for electrophilic attack.
Positive potential (blue) around hydrogen atoms.Susceptible to nucleophilic interactions.
RDG Low-density, low-gradient regions between stacked rings in a dimer.Evidence of π-π stacking interactions.
Spikes in the RDG plot at low density with negative λ₂.Indicates attractive van der Waals or C-H···π interactions.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organic reactions. nih.govnih.gov By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most favorable reaction pathway. jocpr.comlibretexts.org

For this compound, computational methods can be employed to study a variety of reactions. For instance, in the Skraup synthesis of this compound from m-toluidine (B57737), computational analysis can help to explain the observed regioselectivity, where both this compound and 5-methylquinoline (B1294701) are formed. beilstein-journals.org By calculating the activation energies for the cyclization step leading to each isomer, the preference for the formation of the 7-substituted product can be rationalized. beilstein-journals.org

Furthermore, the reactivity of the methyl group in this compound can be investigated. For example, in a condensation reaction with an aldehyde, similar to the reaction of 2-methylquinoline (B7769805) with benzaldehyde, DFT calculations can be used to model the reaction mechanism. acs.org This would involve identifying the key intermediates, such as the enamine or the corresponding carbanion, and the transition states for each step of the reaction. The calculated energy barriers would provide insights into the reaction kinetics and the factors controlling the product formation.

Computational studies can also shed light on reactions involving the quinoline ring itself, such as electrophilic substitution or hydrodenitrogenation. nih.gov In these cases, theoretical calculations can predict the most likely site of attack on the ring and the detailed mechanism of the reaction, including the role of catalysts. nih.gov

Table 3: Hypothetical Reaction Steps and Computational Insights for a Reaction of this compound

Reaction StepComputational Information Obtainable
Deprotonation of the methyl groupAcidity of the methyl protons, stability of the resulting carbanion.
Nucleophilic attackEnergy of the transition state, activation barrier for C-C bond formation.
DehydrationEnergy profile for the elimination of water, stability of the final product.

Tautomerism Studies (e.g., 7-hydroxyquinoline)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. libretexts.orglibretexts.org A classic example relevant to the quinoline framework is the keto-enol tautomerism of hydroxyquinolines. nih.gov Computational studies, often in conjunction with experimental techniques like NMR and UV-Vis spectroscopy, are crucial for understanding the thermodynamics and kinetics of these tautomeric equilibria. nih.govelsevierpure.com

For 7-hydroxyquinoline (B1418103), a derivative of this compound where the methyl group is replaced by a hydroxyl group, extensive computational studies have been performed to investigate its tautomerism. nih.govelsevierpure.com The equilibrium between the enol form (7-hydroxyquinoline) and the keto/zwitterionic form (quinolin-7(1H)-one) is highly dependent on the solvent. elsevierpure.com

Computational calculations using DFT can predict the relative stabilities of the different tautomers in the gas phase and in various solvents by employing continuum solvation models. jocpr.com These studies have shown that in aqueous media, the keto/zwitterionic form can be significantly stabilized. elsevierpure.com Furthermore, computational models have been used to elucidate the mechanism of the interconversion between the tautomers. It has been shown that the proton transfer can be mediated by a "water wire," where a small number of water molecules form a hydrogen-bonded bridge between the donor and acceptor sites, facilitating the proton transfer. nih.govelsevierpure.com

The photophysical properties of the tautomers can also be investigated computationally. Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of the different forms, helping to interpret the experimental fluorescence data. elsevierpure.com For 7-hydroxyquinoline in water, fluorescence is observed primarily from the zwitterionic tautomer, a phenomenon that can be explained by excited-state proton transfer (ESPT), which is energetically favorable and can be modeled computationally. elsevierpure.com

Table 4: Tautomers of 7-Hydroxyquinoline and Computational Findings

TautomerKey Structural FeatureComputational Insights
Enol form-OH group at position 7Generally more stable in nonpolar solvents.
Keto/Zwitterionic formC=O group at position 7 and protonated nitrogenStabilized by polar, protic solvents like water. Responsible for the observed fluorescence in aqueous solution.

Research Applications of 7 Methylquinoline and Its Functionalized Derivatives

Medicinal Chemistry and Pharmacological Research

The functionalization of the quinoline (B57606) core, including the introduction of a methyl group at the 7-position to form 7-methylquinoline, has led to the discovery of novel derivatives with significant potential in medicinal chemistry. These derivatives are explored as lead compounds in drug discovery programs targeting a multitude of diseases.

Derivatives of the quinoline scaffold are well-established antibacterial agents, with some targeting bacterial DNA topoisomerases like DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, repair, and segregation, making them validated targets for antibiotic development. researchgate.net The mechanism of action for many quinolone antibiotics involves the stabilization of the enzyme-DNA cleavage complex, which stalls replication forks and leads to bacterial cell death. mdpi.com

Research into novel quinoline derivatives continues to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For instance, a series of newly synthesized quinoline derivatives demonstrated significant antimicrobial activity, with four compounds (14, 17, 20, and 23) showing potent effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.66 to 5.29 μg/ml. nih.gov Compound 14, in particular, exhibited broad-spectrum activity against most tested bacteria and fungi (MIC values of 0.66-3.98 μg/ml) and was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov

Other studies have focused on developing hybrids of quinoline with other heterocyclic structures. Quinoline-based hydroxyimidazolium hybrids have shown promise, with hybrid 7b displaying a potent anti-staphylococcal effect against S. aureus with a MIC of 5 µM and activity against M. tuberculosis H37R with a MIC of 24 µM. nih.gov Similarly, certain 2-chloro-8-methylquinoline (B1592087) derivatives have demonstrated notable antibacterial action; compound 8 was particularly effective against Escherichia coli, while compounds 6 and 15 showed strong activity against Pseudomonas aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Target Organism Activity/Measurement Reference
Derivative 14 S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, C. albicans MIC: 0.66-3.98 μg/ml nih.govresearchgate.net
Hybrid 7b Staphylococcus aureus MIC: 5 µM nih.gov
Hybrid 7b Mycobacterium tuberculosis H37Rv MIC: 24 µM nih.gov
Compound 8 Escherichia coli Inhibition Zone: 11.33 ± 1.11 mm (at 500 μg/mL) researchgate.net
Compound 15 Pseudomonas aeruginosa Inhibition Zone: 10.00 ± 0.44 mm (at 500 μg/mL) researchgate.net

Anticancer Research: Apoptosis Induction and Tumor Growth Inhibition

Quinoline derivatives have emerged as a significant class of compounds in anticancer research, exhibiting cytotoxic effects against a wide range of cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of tumor growth through various cellular pathways. nih.govresearchgate.netnih.gov

One of the key mechanisms is the induction of the intrinsic apoptotic pathway. Studies have shown that certain quinoline derivatives can up-regulate the expression of pro-apoptotic proteins like p53 and Bax while down-regulating anti-apoptotic proteins such as Bcl-2. researchgate.net For example, a specific thiophene (B33073) carboxamide derivative was found to induce apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases 3 and 7. researchgate.net Another quinoline-chalcone derivative, compound 12e , arrested the cell cycle at the G2/M phase and induced apoptosis in MGC-803 gastric cancer cells. nih.gov

The cytotoxic potential of these derivatives has been demonstrated across numerous cancer cell lines. A series of quinoline-chalcone derivatives displayed potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells. nih.gov Compound 12e from this series was particularly effective, with IC50 values of 1.38, 5.34, and 5.21 µM against these cell lines, respectively, which was more potent than the standard drug 5-Fluorouracil. nih.gov In another study, pyridin-2-one derivative 4c showed high cytotoxic activity against various tumor cells, including leukemia, non-small cell lung cancer, CNS cancer, melanoma, and breast cancer cell lines. nih.gov This compound was found to inhibit tubulin polymerization, a critical process for cell division. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative Cancer Cell Line Key Finding Reference
Compound 12e MGC-803 (Gastric) IC50: 1.38 µM; G2/M cell cycle arrest nih.gov
Compound 12e HCT-116 (Colon) IC50: 5.34 µM nih.gov
Compound 12e MCF-7 (Breast) IC50: 5.21 µM nih.gov
Derivative 4c MDA-MB-231 (Breast) High cytotoxic activity; Tubulin polymerization inhibition nih.gov
Derivative 4c Leukemia (CCRF-CEM) Growth Inhibition: 80.39% nih.gov
Derivative 4c CNS Cancer (SF-295) Growth Inhibition: 96.38% nih.gov
Quinoline-based thiazolidinone 7 HCT-116 (Colon) IC50: 7.43 µM; Induced apoptosis researchgate.net
7-chloro-(4-thioalkylquinoline) derivatives Various cancer cell lines Sulfonyl N-oxide derivatives showed higher cytotoxicity mdpi.com

Antimalarial and Antiviral Activity Investigations

The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. nih.gov The increasing resistance of malaria pathogens to existing drugs necessitates the search for new compounds, and quinoline derivatives remain a focus of this research. wisdomlib.org Beyond malaria, the antiviral potential of quinolines is a rapidly expanding field of study. nih.govresearchgate.net These compounds have shown activity against a diverse range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and influenza. nih.govdoi.orgmdpi.com

The antiviral mechanism of quinoline derivatives can involve disrupting various stages of the viral life cycle. doi.org The planar quinoline structure can intercalate into viral nucleic acids, interfering with replication and transcription processes. doi.org For example, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) by impairing the accumulation of the viral envelope glycoprotein (B1211001), likely acting at an early stage of infection. nih.govnih.gov In another study, a series of isoquinolone derivatives were synthesized and tested against influenza viruses. mdpi.com Compound 21 (6,7-dimethoxy-3-phenylisoquinolone) was identified as a potent, broad-spectrum antiviral that suppressed viral polymerase activity. mdpi.com

Researchers have also designed and synthesized quinoline derivatives specifically targeting RSV and YFV. Molecular docking studies predicted that compound 4 could bind to the RSV G protein, while compound 6 could target the YFV methyltransferase (Mtase) enzyme, both crucial for viral function. doi.org

Table 3: Antiviral and Antimalarial Activity of Selected Quinoline Derivatives

Compound/Derivative Target Pathogen/Virus Key Finding/Activity Reference
7-amino quinoline derivatives Malaria Pathogens Investigated for antimalarial effects due to rising drug resistance wisdomlib.org
Novel quinoline derivatives 1 & 2 Dengue Virus Serotype 2 (DENV2) Dose-dependent inhibition; Impaired viral envelope glycoprotein accumulation nih.govnih.gov
Isoquinolone Compound 21 Influenza A and B Viruses Potent and broad-spectrum activity; Suppressed viral polymerase mdpi.com
Quinoline Derivative 4 Respiratory Syncytial Virus (RSV) Predicted to bind to RSV G protein doi.org
Quinoline Derivative 6 Yellow Fever Virus (YFV) Predicted to bind to Mtase enzyme doi.org

Anti-inflammatory and Analgesic Properties

Quinoline-based molecules have been extensively explored as anti-inflammatory agents that target several key pharmacological pathways, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and various inflammatory mediators. wisdomlib.orgresearchgate.neteurekaselect.com The nature and position of substituents on the quinoline ring are critical in determining their specific activity. researchgate.neteurekaselect.com

Research has shown that certain 7-amino quinoline derivatives exhibit potent anti-inflammatory properties, particularly those incorporating a piperazine (B1678402) moiety. wisdomlib.org In a study investigating a synthetic quinoline compound (QC ), a hybrid of tomoxiprole (B1237166) and naproxen, the derivative displayed high, dose-dependent anti-inflammatory effects in a xylene-induced ear edema test, comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Docking studies suggested that this effect was mediated through the strong inhibition of the COX-2 enzyme. nih.gov

In addition to anti-inflammatory effects, many of these derivatives also possess significant analgesic (pain-relieving) properties. The same compound QC showed a high anti-nociceptive effect in both writhing and hot plate tests in mice. nih.gov Another study on a 7-chloro-4-(piperazin-1-yl) quinoline derivative (Compound 5 ) found it had both peripheral and central analgesic effects. tbzmed.ac.ir It significantly inhibited abdominal writhing (a measure of peripheral pain) and demonstrated a central analgesic effect in the hot-plate test that was more potent and faster-acting than tramadol. tbzmed.ac.ir The compound's anti-inflammatory action was confirmed in a carrageenan-induced paw edema model, where it reduced swelling and decreased serum levels of nitric oxide (NO) and COX-2. tbzmed.ac.ir

Table 4: Anti-inflammatory and Analgesic Effects of Selected Quinoline Derivatives

Compound/Derivative Model/Test Key Finding Reference
7-amino quinoline derivatives In vivo models Potent anti-inflammatory activity, especially with a piperazine moiety wisdomlib.org
Compound QC Xylene-induced ear edema High anti-inflammatory effect, comparable to diclofenac nih.gov
Compound QC Writhing and hot plate tests High, dose-dependent anti-nociceptive effect nih.gov
Compound 5 Carrageenan-induced paw edema 64% inhibition of edema at 3 hours; Decreased serum NO and COX-2 tbzmed.ac.ir
Compound 5 Writhing test (peripheral pain) Potential analgesic effect comparable to diclofenac sodium tbzmed.ac.ir
Compound 5 Hot plate test (central pain) Analgesic activity peaked at 45 min, significantly higher than tramadol tbzmed.ac.ir

Neurological Applications: Alzheimer's Disease and Other Disorders

The quinoline scaffold is a privileged structure in the design of agents targeting neurological disorders, most notably Alzheimer's disease (AD). researchgate.net The pathology of AD is complex, involving the aggregation of β-amyloid (Aβ) peptides, the formation of neurofibrillary tangles, and cholinergic deficits. Quinoline derivatives have been designed to target multiple aspects of this pathology, including the inhibition of cholinesterase enzymes (AChE and BuChE), prevention of Aβ aggregation, and metal chelation. arabjchem.org

One promising strategy involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP, a messenger involved in learning and memory. A series of quinoline derivatives were synthesized as PDE5 inhibitors for potential AD treatment. nih.gov Compound 7a from this series was found to be a highly potent and selective PDE5 inhibitor (IC50 of 0.27 nM) that could cross the blood-brain barrier. nih.gov In a mouse model of AD, this compound rescued synaptic plasticity and memory defects. nih.gov

Other research has focused on developing multi-target-directed ligands. For instance, a class of quinoline-thiosemicarbazone derivatives were reported as highly selective inhibitors of Acetylcholinesterase (AChE), with compound 29a showing an inhibitory effect five times stronger than the reference drug galantamine. arabjchem.org Similarly, 4-[(7-chloroquinolin-4-yl)oxy]-3-ethoxybenzaldehyde derivatives were designed to inhibit Aβ aggregation, with compounds 23a and 23b showing over 50% inhibition of Aβ1-42 aggregation and significant hAChE inhibition. arabjchem.org Computational studies have also been employed to understand how these derivatives bind to and inhibit AChE, aiding in the development of more effective therapeutic tools against Alzheimer's disease. walshmedicalmedia.com

Table 5: Neurological Applications of Selected Quinoline Derivatives

Compound/Derivative Target/Mechanism Key Finding/Activity Reference
Compound 7a PDE5 Inhibition IC50: 0.27 nM; Rescued synaptic and memory defects in an AD mouse model nih.gov
Compound 29a Acetylcholinesterase (AChE) Inhibition IC50: 0.12 ± 0.02 μM; Highly selective for AChE arabjchem.org
Compound 23a & 23b Aβ Aggregation Inhibition >53% inhibition of self-mediated Aβ1-42 aggregation arabjchem.org
Compound 23b Human AChE (hAChE) Inhibition 58.26% inhibition, higher than donepezil arabjchem.org
8-hydroxyquinoline analog 10b Cholinesterase (ChE) Inhibition eeAChE IC50: 1.8 μM; eqBuChE IC50: 1.6 μM arabjchem.org

DNA Intercalation and Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase, Cytochrome P450)

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, forming the basis of the anticancer and antimicrobial activity of many quinoline derivatives. doi.orgnih.gov Beyond direct DNA binding, these derivatives are potent inhibitors of several critical enzymes.

DNA Gyrase and Topoisomerase: Bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone-class antibiotics. mdpi.comresearchgate.net These enzymes manage DNA topology, and their inhibition leads to breaks in bacterial DNA. mdpi.com Research has identified novel quinoline derivatives with potent inhibitory activity. For example, compound 14 was a significant inhibitor of E. coli DNA gyrase (IC50 = 3.39 μM). nih.govresearchgate.net In the realm of anticancer agents, human topoisomerases (Topo I and Topo II) are key targets. nih.govmdpi.com These enzymes relieve torsional stress in DNA during cellular processes. mdpi.com Quinoline-based compounds can act as "poisons," trapping the enzyme-DNA cleavage complex, which leads to double-strand breaks and cell death. nih.govresearchgate.net Compound 28 , a novel quinoline-based Topo I inhibitor, showed high potency with an IC50 of 29 nM. nih.gov Another study found that pyrazolo[4,3-f]quinoline derivative 2E was highly active in inhibiting Topo IIα activity. mdpi.com

Cytochrome P450: The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most drugs and other xenobiotics. nih.govmdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govbiomolther.org Studies have investigated the interaction of quinoline derivatives with various CYP isoforms. CYP2A6 and CYP2E1 have been identified as the principal enzymes in human liver microsomes involved in the metabolism of quinoline itself. nih.gov Other research has evaluated the inhibitory effects of various compounds on CYP enzymes, such as the inhibition of CYP3A4-catalyzed 7-benzoyl quinoline O-debenzylation, to understand potential metabolic interactions. researchgate.net

Table 6: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

Compound/Derivative Target Enzyme Inhibitory Activity (IC50) Reference
Derivative 14 E. coli DNA Gyrase 3.39 μM nih.govresearchgate.net
Compound 13e E. coli DNA Gyrase 0.0017 µM researchgate.net
Compound 28 Human Topoisomerase I 29 ± 0.04 nM nih.gov
Pyrazolo[4,3-f]quinoline 2E Human Topoisomerase IIα 88.3% inhibition mdpi.com
7-azaindenoisoquinolines Human Topoisomerase I Demonstrated potent Top1 inhibitory activity nih.gov
Quinoline Cytochrome P450 2A6 Principal enzyme for quinoline-1-oxide formation in humans nih.gov
Quinoline Cytochrome P450 2E1 Principal enzyme for 3-hydroxyquinoline (B51751) formation in humans nih.gov

Chemical Probes in Biological Research

The quinoline scaffold is a recognized pharmacophore in drug discovery, and its derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties. eurekaselect.combrieflands.comresearchgate.net this compound and its derivatives have been investigated as chemical probes to explore and influence biological processes, particularly in cancer research.

Functionalization of the this compound core has been shown to modulate its cytotoxic effects. A study evaluated the in vitro cytotoxicity of this compound and several of its derivatives against human epithelial colorectal carcinoma (Caco-2) cells. The results demonstrated that specific modifications to the quinoline ring system directly influence the compound's biological activity. For instance, the introduction of a nitro group at the 8-position to create 7-methyl-8-nitroquinoline (B1293703) increased its cytotoxicity compared to the parent compound. brieflands.comresearchgate.net Further functionalization of this nitro derivative led to compounds with even higher cytotoxic activity. brieflands.comresearchgate.net This strategic functionalization highlights the potential of using these derivatives to probe cellular mechanisms and as a basis for developing new therapeutic agents. brieflands.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Caco-2 Cells

Compound Name Functional Groups IC₅₀ (µM)
Mixture of this compound and 5-methylquinoline (B1294701) Methyl group 2.62
7-Methyl-8-nitroquinoline Methyl, Nitro 1.87
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline Methyl, Nitro, Dimethylaminoethenyl 0.93
8-Nitro-7-quinolinecarbaldehyde Nitro, Carbaldehyde 0.53
8-Amino-7-quinolinecarbaldehyde Amino, Carbaldehyde 1.14

Data sourced from a study on the functionalization of quinoline derivatives to control cytotoxic effects. brieflands.comresearchgate.net

Catalysis and Organometallic Chemistry

The nitrogen atom in the quinoline ring makes this compound and its derivatives valuable as ligands in transition metal catalysis. Their electronic and steric properties can be fine-tuned through functionalization to influence the outcome of catalytic reactions.

This compound serves as a precursor for coordination ligands and has been used in the design of catalysts for various chemical transformations. It can form complexes with transition metals, such as rhodium(I), through C–H bond activation. researchgate.net The position of the methyl group on the quinoline ring is a critical factor in determining the site of metal coordination. Research has shown that while quinoline itself can react to form a mixture of complexes, this compound quantitatively leads to the formation of rhodium(I)-(4-quinolinyl) species. researchgate.net This selectivity is crucial for designing catalysts with well-defined structures and predictable reactivity, making this compound a valuable component in the rational design of ligands for homogeneous catalysis. rutgers.edunih.gov

As a versatile building block, this compound is a key starting material in organic synthesis for creating more complex, functionalized molecules. chemimpex.com It undergoes a variety of organic transformations, including oxidation, reduction, and electrophilic substitution.

A particularly important transformation is the nitration at the 8-position to produce 7-methyl-8-nitroquinoline. brieflands.com This derivative is a key intermediate that allows for further functionalization, opening pathways to a wide range of other substituted quinolines for medicinal chemistry and materials science applications. brieflands.com The parent compound can also be reduced to form tetrahydroquinoline derivatives or oxidized to form quinoline N-oxide derivatives. These transformations underscore the utility of this compound as a foundational structure for synthesizing a diverse library of chemical compounds. acs.org

Table 2: Key Organic Transformations of this compound

Reaction Type Reagents/Conditions Major Product Type Reference
Electrophilic Nitration Nitric acid 7-Methyl-8-nitroquinoline brieflands.com
Oxidation Potassium permanganate (B83412) or hydrogen peroxide Quinoline N-oxide derivatives
Reduction Palladium on carbon with hydrogen gas Tetrahydroquinoline derivatives

Advanced Materials and Dye Development

The inherent fluorescence of the quinoline ring system makes this compound and its derivatives attractive for the development of advanced materials with specific optical and electronic properties. chemimpex.com

The fluorescent properties of the this compound scaffold are harnessed in the creation of probes for visualizing cellular processes and for analytical detection. chemimpex.com Functionalized quinolines are used to develop fluorescent dyes that offer high sensitivity for biological imaging. chemimpex.com For example, a novel quinoline-based fluorescent probe, KSNP117, was developed for the sensitive and quantitative detection of sentinel lymph nodes in biomedical imaging. fao.org This probe demonstrated excellent stability and rapid accumulation in lymph nodes, highlighting the potential of quinoline derivatives as effective lymphatic tracers. fao.org

In analytical chemistry, derivatives such as 7-(diethylamino)quinolin-2(1H)-one have been synthesized and studied as fluorescent probes for indicator displacement assays (IDA). nih.govnih.gov These probes exhibit significant changes in their fluorescence properties upon binding with host molecules, which allows for the detection and quantification of specific analytes. nih.govnih.gov

Table 3: Examples of Functionalized Quinoline-Based Fluorescent Probes

Probe Name/Type Derivative Class Application Key Finding Reference
KSNP117 Quinoline-based probe Sentinel lymph node mapping Rapid accumulation in SLNs with no in vivo toxicity. fao.org

The application of this compound extends to the field of material science and optoelectronics. It is utilized in the production of organic light-emitting diodes (OLEDs), where its properties contribute to the development of energy-efficient display technologies. chemimpex.com Furthermore, it plays a role in the synthesis of advanced polymers and nanocomposites. chemimpex.com For instance, methacrylic copolymers containing quinoline azo-dyes in their side chains have been studied for their optical and photochromic properties. researchgate.net The presence and position of a methyl group on the quinoline moiety were found to influence the material's optical properties and photoisomerization rates, demonstrating how the this compound structure can be integrated into polymers to create photo-responsive materials for applications like optical switching and data storage. researchgate.net

Corrosion Inhibition Research

Quinoline and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of the nitrogen atom in the quinoline ring, π-electrons, and the planarity of the molecule, which facilitate adsorption onto the metal surface. This adsorption creates a protective barrier that isolates the metal from the corrosive medium.

Research has demonstrated that functionalized quinoline derivatives can offer enhanced protection. Studies on specific derivatives provide detailed insights into their inhibition mechanisms. For instance, two mercapto-quinoline derivatives, 3-((phenylimino)methyl)quinoline-2-thiol (PMQ) and 3-((5-methylthiazol-2-ylimino)methyl)quinoline-2-thiol (MMQT), were investigated as corrosion inhibitors for mild steel in a 1 N HCl solution. Experimental methods, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, were employed to evaluate their performance. The results indicated that both PMQ and MMQT are effective inhibitors, with their inhibition efficiency increasing as their concentration rises. Polarization studies revealed that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the mild steel surface was found to conform to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal.

Further investigations into other novel quinoline derivatives, such as 6-benzylquinoline (B11884483) (BQ) and 6-(quinolin-6-ylmethyl)benzene-1,2,3,4,5-pentasulfonic acid (QBPA), have also shown excellent corrosion inhibition performance on mild steel in 1 M HCl. Both experimental and computational studies confirmed that these molecules significantly enhance the corrosion resistance of the steel. Potentiodynamic polarization data confirmed that BQ and QBPA also act as mixed-type inhibitors. The adsorption process for these molecules was well-described by the Langmuir adsorption isotherm, indicating a mechanism involving both physisorption and chemisorption. Quantum chemical calculations and molecular dynamic simulations have been used to model the interaction, showing that the quinoline ring adsorbs nearly parallel to the steel surface, maximizing surface coverage and protective effect.

The effectiveness of these inhibitors is often influenced by temperature. Studies typically show that as temperature increases, the rate of corrosion also increases, even in the presence of an inhibitor. This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures.

Table 1: Research Findings on Quinoline Derivatives as Corrosion Inhibitors

Derivative Metal Corrosive Medium Inhibition Type Adsorption Isotherm Key Finding
PMQ & MMQT Mild Steel 1 N HCl Mixed Langmuir Inhibition efficiency increases with inhibitor concentration.

| BQ & QBPA | Mild Steel | 1 M HCl | Mixed | Langmuir | Both are effective, with QBPA showing superior performance to BQ. |

Building Blocks for Complex Molecular Architectures

The quinoline scaffold, including this compound, is a foundational building block in organic synthesis. Its aromatic, heterocyclic structure is a common feature in many pharmaceuticals, natural products, and functional materials. Chemists utilize quinoline as a starting point, modifying its structure through various reactions to construct larger, more complex molecules with specific desired properties. The versatility of the quinoline core allows for the introduction of diverse functional groups and the construction of intricate molecular frameworks.

Several advanced synthetic strategies leverage quinoline derivatives to create complex structures:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. Reactions such as the Povarov and Gewald reactions have been successfully used for the synthesis of diverse quinoline-based scaffolds. This approach is valued for its high atom economy and its ability to rapidly generate libraries of structurally diverse compounds.

Metal-Mediated Cross-Coupling and Functionalization: Substituted quinolines are excellent substrates for metal-catalyzed reactions. For example, 7-chloroquinoline (B30040) can be converted into a mixed lithium-magnesium organometallic intermediate. This reactive species can then be treated with a wide array of electrophiles to generate a library of functionalized quinolines. This method allows for the precise installation of new functional groups onto the quinoline core.

C-H Bond Functionalization: Modern synthetic methods focus on the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. The methyl group of methylquinolines (such as 2-methylquinoline (B7769805) or this compound) is a target for such reactions. A facile strategy has been developed for the functionalization of the C(sp³)–H bonds of the methyl group, followed by a tandem cyclization to produce novel, complex quinoline derivatives. This metal-free approach offers an environmentally friendly pathway to new C-C and C-N bond formation, yielding medicinally valuable quinoline structures.

These synthetic methodologies underscore the importance of the quinoline nucleus as a robust and adaptable template for constructing sophisticated molecular architectures.

Table 2: Examples of Complex Architectures from Quinoline Building Blocks

Starting Material/Scaffold Synthetic Strategy Resulting Complex Architecture
7-Chloro-4-iodoquinoline Magnesiation / Reaction with electrophile Functionalized 4-carbinol quinolines
2-Methylquinoline and 2-Styrylaniline C(sp³)–H functionalization / Tandem cyclization Substituted quinoline derivatives
4,7-Dichloroquinoline Reaction with functionalized phenols 7-Chloro-4-phenoxyquinoline derivatives

Environmental Research and Risk Assessment of 7 Methylquinoline

Environmental Fate and Degradation Pathways

The persistence and transformation of 7-methylquinoline in the environment are governed by both abiotic and biotic processes. Understanding these pathways is crucial for assessing its long-term environmental impact.

While specific studies on the photodegradation of this compound are limited, research on the parent compound, quinoline (B57606), provides insights into potential environmental transformation routes. Photodegradation in aquatic environments is a significant abiotic process for quinolines. The degradation is influenced by factors such as pH and the presence of photosensitizing substances. For instance, the photodegradation of quinoline is known to produce hydroxylated derivatives as intermediate products. It is plausible that this compound undergoes similar photochemical reactions, leading to the formation of various hydroxylated and other oxygenated metabolites. However, detailed studies identifying the specific photodegradation products of this compound are not extensively available in the reviewed literature.

Microbial degradation is a key process in the environmental attenuation of quinoline and its derivatives. Several bacterial species, particularly from the genus Pseudomonas, have been shown to metabolize these compounds. researchgate.net For instance, Pseudomonas aeruginosa has been observed to hydroxylate various methylquinolines. researchgate.net The biotransformation of methylquinolines often initiates with hydroxylation, a step that increases the water solubility of the compound and facilitates further degradation. researchgate.net

Studies on the biodegradation of 4-methylquinoline by Pseudomonas putida have identified metabolites such as 4-methyl-2-oxo-1,2-dihydroquinoline and subsequent hydroxylated products. nih.gov This suggests that a similar metabolic pathway could exist for this compound, likely involving hydroxylation of the quinoline ring system followed by ring cleavage. The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen by microbial consortia is considered a potential, albeit slow, process in contaminated environments. The rate and extent of biodegradation are dependent on various environmental factors, including the presence of adapted microbial populations, nutrient availability, and oxygen levels.

Occurrence and Distribution in Environmental Matrices (e.g., Coal Tar, Cigarette Smoke, Urban Particulate Matter)

This compound has been identified as a component of complex mixtures originating from both industrial and combustion processes. Its presence in these matrices contributes to human and environmental exposure.

Coal Tar: Coal tar, a byproduct of the carbonization of coal to produce coke and coal gas, is a complex mixture containing numerous polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. This compound is a known constituent of coal tar. nih.gov The concentration of quinoline and its alkylated derivatives in coal tar pitch can be significant, although specific percentages for this compound are not consistently reported and can vary depending on the coal source and processing conditions.

Cigarette Smoke: this compound is present in tobacco smoke, with its formation linked to the pyrolysis of nitrogen-containing components in tobacco. nih.gov It has been detected in both mainstream smoke (inhaled by the smoker) and sidestream smoke (emitted from the burning cigarette tip). Quantitative analyses have shown the presence of all seven methylquinoline isomers in cigarette smoke. nih.gov The levels of these compounds can be influenced by factors such as the type of cigarette and the presence of a filter.

Environmental MatrixPresence of this compound
Coal TarPresent
Cigarette SmokePresent
Urban Particulate MatterPotential Presence

Ecotoxicological Implications and Genotoxicity Studies

The potential for this compound to cause adverse effects in biological systems has been investigated through various toxicological assays, with a particular focus on its genotoxic potential.

This compound has been shown to be mutagenic in the Ames test, a widely used bacterial reverse mutation assay. nih.gov This test utilizes various strains of Salmonella typhimurium to detect the ability of a chemical to induce mutations in the bacterial DNA. Studies have demonstrated that this compound can induce mutations in the TA100 strain, particularly in the presence of a metabolic activation system (S9 mix). nih.gov This indicates that metabolites of this compound are likely responsible for its mutagenic activity. It has been reported to be mutagenic at concentrations of 100 to 600 μg per plate in strain TA100 with metabolic activation. nih.gov Another study found it to be mutagenic at 25 μg per plate without metabolic activation in an unspecified S. typhimurium strain. nih.gov

Salmonella typhimurium StrainMetabolic Activation (S9)Result
TA100WithMutagenic nih.gov
Not SpecifiedWithoutMutagenic nih.gov

In addition to its mutagenic effects in bacteria, this compound has been shown to induce cytogenetic damage in mammalian cells in vitro. nih.gov Studies have demonstrated its ability to cause both chromosomal aberrations and sister chromatid exchanges (SCEs). nih.gov Chromosomal aberrations refer to changes in the structure or number of chromosomes, while SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome. An increased frequency of these events is an indicator of genotoxic potential. While the induction of these effects by this compound has been reported, detailed quantitative data from these in vitro studies are not consistently available in the reviewed literature.

In Vitro Genotoxicity EndpointCell TypeResult
Chromosomal AberrationsNot SpecifiedInduced nih.gov
Sister Chromatid ExchangesNot SpecifiedInduced nih.gov

Unscheduled DNA Synthesis Studies

Unscheduled DNA Synthesis (UDS) is a type of DNA repair that occurs in response to DNA damage. It is an important mechanism for maintaining the integrity of the genetic material. In the context of toxicological research, UDS assays are utilized to assess the genotoxic potential of chemical compounds.

Currently, there is a lack of specific data in the reviewed scientific literature regarding the ability of this compound to induce unscheduled DNA synthesis in rat hepatocytes. While the parent compound, quinoline, has been shown to induce UDS in the presence of microsomal activation, and various methylquinoline isomers have been evaluated, the results for the 7-methyl derivative are not explicitly reported in key comparative studies. For instance, in assays that evaluated the UDS-inducing ability of 2-, 4-, 6-, and 8-methylquinoline (B175542), only the 4- and 8-isomers yielded a positive response nih.gov. This suggests that the position of the methyl group on the quinoline ring is a critical determinant of this particular genotoxic activity.

It is noteworthy that in a study on the complete isomeric series of fluoroquinolines, which are structurally related to methylquinolines, the 7-fluoroquinoline isomer was found to be capable of inducing UDS nih.gov. However, direct extrapolation of these findings to this compound is not scientifically sound due to the differing electronic effects of a fluorine atom versus a methyl group.

Comparative Genotoxicity with Other Methylquinolines

The genotoxicity of this compound has been evaluated in comparison with other methylquinoline isomers, revealing structure-activity relationships. The position of the methyl group on the quinoline ring significantly influences the mutagenic potential of these compounds.

In studies utilizing the Salmonella typhimurium mutagenicity assay with strain TA100 and in the presence of metabolic activation, the mutagenic potency of this compound was found to be comparable to that of the parent compound, quinoline nih.gov. In the same series of experiments, other isomers displayed varying degrees of mutagenicity. For example, 4-Methylquinoline and 6-Methylquinoline (B44275) were observed to be more mutagenic than quinoline, whereas 2-, 3-, 5-, and 8-Methylquinoline exhibited lower mutagenicity nih.gov. Among all the tested methylquinolines, 2-Methylquinoline (B7769805) demonstrated the weakest mutagenic activity nih.gov.

These comparative findings highlight the importance of the substitution pattern in determining the genotoxic effects of methylquinolines. The data suggests that methylation at the 4- and 6-positions enhances mutagenic activity, while methylation at the 2-, 3-, 5-, and 8-positions tends to decrease it relative to quinoline. The genotoxicity of this compound, being similar to quinoline, places it in the middle of this activity spectrum.

The comparative genotoxicity is further contextualized by the Unscheduled DNA Synthesis (UDS) data available for other isomers. As mentioned previously, only 4-Methylquinoline and 8-Methylquinoline produced a positive UDS response in rat hepatocytes, indicating a different structure-activity relationship for this endpoint compared to mutagenicity in S. typhimurium nih.gov.

The following table summarizes the comparative mutagenicity of methylquinoline isomers in Salmonella typhimurium TA100.

CompoundMutagenic Activity Compared to Quinoline
2-MethylquinolineLess mutagenic
3-Methylquinoline (B29099)Less mutagenic
4-MethylquinolineMore mutagenic
5-Methylquinoline (B1294701)Less mutagenic
6-MethylquinolineMore mutagenic
This compound Comparable
8-MethylquinolineLess mutagenic

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel 7-Methylquinoline Hybrid Molecules

The strategy of creating hybrid molecules, which involves combining two or more pharmacophores into a single entity, is a promising approach in drug discovery to develop compounds with enhanced efficacy and reduced side effects. nih.govchemimpex.com The this compound moiety serves as a versatile scaffold in the design of such hybrids due to its inherent biological activities and synthetic tractability. chemimpex.comchemicalbook.comchemicalbook.comgenesispub.orgijpsjournal.com

The synthesis of this compound itself can be achieved through established methods like the Skraup synthesis, which involves the reaction of m-toluidine (B57737) with glycerol (B35011). brieflands.com More recent synthetic protocols focus on improving yields and employing greener reaction conditions. For instance, a method involving the dehydrogenation of 7-methyltetrahydroquinoline using N-hydroxyphthalimide and a copper oxide catalyst has been reported to produce this compound in high yield. chemicalbook.com

Once the this compound core is obtained, it can be further functionalized to create hybrid molecules. For example, derivatives like 7-methyl-8-nitroquinoline (B1293703) can be selectively synthesized and serve as key starting materials for developing other quinoline (B57606) derivatives with potential biological activities. brieflands.com The design of these hybrids often involves linking the this compound scaffold to other biologically active motifs, such as chalcones, benzimidazoles, or other heterocyclic systems, to create novel compounds with synergistic or multi-target activities. nih.govmdpi.com The functionalization of the quinoline ring at various positions is crucial as the substituent's nature and position significantly influence the resulting compound's functionality and biological activity. chemimpex.com

Hybrid Molecule TypePotential Biological Activity
Quinoline-Chalcone HybridsAnticancer
Quinoline-Benzimidazole HybridsAnticancer
Quinoline-Coumarin HybridsAnticancer, Anticoagulant
Quinoline-Imidazolium HybridsAntimicrobial

Advanced Drug Delivery Systems and Nanotechnology Integration for this compound Derivatives

Advanced drug delivery systems (DDS) aim to enhance the therapeutic efficacy of drugs by improving their bioavailability, targeting specific sites, and controlling their release. genesispub.org Nanotechnology offers powerful tools to achieve these goals through the development of nanocarriers like nanoparticles, liposomes, and micelles. genesispub.orgmdpi.comnih.gov While research specifically on this compound-based nanomedicine is still emerging, the broader field of quinoline derivatives provides a strong precedent for its potential.

For instance, chitosan-quinoline nanoparticles have been prepared as pH-responsive nanocarriers for the delivery of anticancer drugs like quercetin. nih.gov These nanoparticles, synthesized using quinoline aldehydes, demonstrated a regular nanorod shape and efficient drug encapsulation. nih.gov The in vitro studies showed a pH-sensitive drug release, which is advantageous for targeting the acidic tumor microenvironment. nih.gov Such strategies could be adapted for this compound derivatives to improve their delivery for applications like cancer therapy. The small size and modifiable surface chemistry of nanoparticles allow for passive and active targeting of tumor tissues, potentially reducing the systemic toxicity of the encapsulated drug. mdpi.commdpi.com

NanocarrierPotential Advantages for this compound Derivatives
Polymeric NanoparticlesBiocompatibility, controlled release, targeting capabilities
LiposomesEncapsulation of both hydrophilic and hydrophobic drugs, biocompatibility
MicellesSolubilization of poorly water-soluble drugs, prolonged circulation time
Metal NanoparticlesTheranostic applications, photothermal therapy

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel bioactive compounds is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies that have revolutionized this field by enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov

Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large library of structurally diverse compounds. nih.gov This can be done using either solid-phase or solution-phase synthesis techniques. ijpsonline.com For this compound, a combinatorial library could be created by reacting a functionalized this compound core with a diverse set of reactants. This approach allows for the efficient exploration of the chemical space around the this compound scaffold to identify derivatives with desired biological activities. scispace.com

Once a library of this compound derivatives is synthesized, HTS can be employed to rapidly screen them for activity against a specific biological target. nih.gov HTS utilizes automated platforms to perform thousands of assays in a short period, allowing for the quick identification of "hit" compounds. These hits can then be further optimized to develop lead compounds for drug development.

Structure-Based Drug Design and Target Identification for Pharmacological Applications

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. fiveable.me This method has become a cornerstone of modern medicinal chemistry. fiveable.me

The process of SBDD for this compound derivatives would begin with the identification of a relevant biological target. This could be an enzyme or receptor implicated in a particular disease. Once the target is identified, its 3D structure is determined using techniques like X-ray crystallography or NMR spectroscopy. fiveable.me Computational docking studies can then be performed to predict how different this compound derivatives might bind to the active site of the target. This information can guide the synthesis of new derivatives with improved binding interactions. For example, in silico approaches have been used to design novel quinoline-based inhibitors targeting proteins involved in cancer progression. nih.govmdpi.com

Computational Chemistry in Predictive Modeling of Biological Activity and Reactivity

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby accelerating the drug discovery and development process. For this compound and its derivatives, computational methods can be used to model their biological activity and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A 3D-QSAR model for this compound derivatives could be developed to predict the anticancer activity of newly designed compounds based on their steric and electrostatic properties. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.

Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, can also be used to predict the reactivity of this compound derivatives. optibrium.com This is particularly useful for understanding their metabolic fate in the body. optibrium.comresearchgate.net By predicting the sites of metabolism, chemists can design molecules with improved pharmacokinetic properties. Machine learning models are also being increasingly used to predict chemical reactivity and reaction outcomes, which can aid in the synthesis of novel this compound derivatives. arxiv.orgnih.gov

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov The exploration of this compound and its derivatives in sustainable chemical processes is an emerging area of research.

One aspect is the development of greener synthetic routes to this compound itself and its derivatives. This includes the use of environmentally benign solvents, catalysts, and energy sources such as microwave or ultrasound irradiation. ijpsjournal.comnih.govnih.gov For example, ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields in the preparation of quinoline derivatives. nih.gov

Furthermore, this compound can serve as a versatile building block in the synthesis of fine chemicals and functional materials under green conditions. chemimpex.comnbinno.com High hydrostatic pressure (HHP) is another non-traditional activation method that is being explored for green synthesis, as it can accelerate reactions and improve selectivity. rsc.org The application of such sustainable technologies to the synthesis and transformation of this compound holds promise for developing more environmentally friendly chemical processes.

Q & A

Q. What are the established synthetic routes for 7-methylquinoline, and how can reaction conditions be optimized for higher yields?

The Skraup reaction is the most common method for synthesizing this compound from m-toluidine and glycerol. Key steps include sulfuric acid-mediated cyclization at ~150°C, followed by nitration to produce derivatives like 7-methyl-8-nitroquinoline . Optimization involves controlling exothermicity during H₂SO₄ addition, maintaining pH >10 during purification, and steam distillation for isolation. Yield improvements (up to 70% for this compound) require precise stoichiometry and temperature control .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • ¹H/¹³C NMR : Methyl group protons in this compound resonate at δ 2.55 ppm, distinct from 5-methylquinoline (δ 2.65 ppm) .
  • GC-MS : Confirms purity and isomer ratios (e.g., 2:1 ratio of this compound to 5-methylquinoline in Skraup reactions) .
  • Elemental analysis : Validates molecular composition (C₁₀H₉N for this compound) .
  • IR spectroscopy : Detects functional groups (e.g., C-H stretching in aromatic rings at ~3000 cm⁻¹) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail reagent sources (e.g., Aldrich-sourced m-toluidine) and purification steps (e.g., KBr pellet preparation for IR) .
  • Report NMR parameters (e.g., Varian INOVA-500 spectrometer, CDCl₃ solvent) .
  • Include safety notes (e.g., handling exothermic nitration reactions) and failure cases (e.g., unsuccessful isomer separation via column chromatography) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported minor by-products during nitration of this compound?

Conflicting reports on by-products (e.g., 5-nitro vs. 8-nitro isomers) arise from reaction conditions and starting material purity. To address this:

  • Use HPLC with chiral columns to separate isomers.
  • Conduct DFT calculations to predict regioselectivity of nitration based on electron density maps .
  • Compare GC-MS retention times and fragmentation patterns with authentic standards .

Q. How can researchers design experiments to study the biological activity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 7-methyl-8-nitroquinoline) and test against targets like acetylcholinesterase (for Alzheimer’s disease) .
  • In vitro assays : Use IC₅₀/EC₅₀ values to quantify potency. Include positive controls (e.g., donepezil) and validate with triplicate experiments .
  • Molecular docking : Predict binding modes using software like AutoDock Vina .

Q. What methodological challenges arise in isolating this compound from isomer mixtures, and how can they be mitigated?

Challenges include:

  • Co-elution in chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) or use preparative HPLC .
  • Crystallization difficulties : Screen solvents (e.g., ethanol/water mixtures) and employ seeding techniques.
  • Spectral overlap : Use NOESY or DEPT-135 NMR to distinguish methyl environments .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be analyzed and reported?

  • Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Compare with literature: this compound’s aromatic protons appear at δ 8.85 (d, 1H) and 7.35 (m, 2H) in CDCl₃ .
  • Disclose solvent effects (e.g., DMSO vs. CDCl₃) and instrument calibration in supplementary data .

Q. What are best practices for presenting synthetic and analytical data in publications?

  • Tables : Include yields, melting points, and spectral data (e.g., ¹H NMR δ values) .
  • Figures : Highlight reaction schemes (e.g., Skraup synthesis) and chromatograms (e.g., GC-MS TIC scans) .
  • Supplementary materials : Provide raw NMR/FIR spectra and crystallographic data (if available) .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when studying bioactive quinoline derivatives?

  • Declare conflicts of interest (e.g., funding from pharmaceutical companies) .
  • Adhere to OECD guidelines for in vivo studies, including IACUC approvals .
  • Share data via repositories like PubChem or Zenodo to enhance transparency .

Q. What steps mitigate risks in handling reactive intermediates during this compound synthesis?

  • Use fume hoods for nitration (HNO₃/H₂SO₄ mixtures generate toxic fumes) .
  • Monitor thermal runaway risks with calorimetry .
  • Neutralize waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.